2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one is a synthetic spirocyclic ketone belonging to the indan-1-spirocyclohexane class. It serves as an unsubstituted core scaffold structurally related to naturally occurring cannabispirols and spiroindanones.

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 185526-59-4
Cat. No. B1647846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one
CAS185526-59-4
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)CCC3=CC=CC=C23
InChIInChI=1S/C14H16O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4H,5-10H2
InChIKeyYKVYDPXSEBDAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one (CAS 185526-59-4) – Spirocyclic Ketone Building Block for Medicinal Chemistry


2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one is a synthetic spirocyclic ketone belonging to the indan-1-spirocyclohexane class. It serves as an unsubstituted core scaffold structurally related to naturally occurring cannabispirols and spiroindanones [1]. The molecule contains a cyclohexanone ring spiro-fused to a 2,3-dihydroindene, providing a rigid, non-planar geometry with zero rotatable bonds and a topological polar surface area of 17.1 Ų [2].

Why Generic Spiroindane Substitution Fails for 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one (CAS 185526-59-4)


Interchanging in-class spiroindane compounds without consideration of their substitution pattern leads to profound differences in physicochemical properties and biological behavior. Naturally occurring spiroindanes like cannabispirone contain hydroxy and methoxy substituents that introduce hydrogen bond donors/acceptors, increasing topological polar surface area (TPSA) and altering LogP [1]. These modifications directly impact membrane permeability, solubility, and target binding profiles, making the unsubstituted 2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4-one a distinct starting point that cannot be replaced by its substituted analogs.

Quantitative Differentiation Evidence for 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one (CAS 185526-59-4)


Hydrogen Bond Donor/Acceptor Count Comparison Against Cannabispirone

The target compound lacks hydrogen bond donor functionality (HBD = 0), while cannabispirone possesses one phenolic hydroxyl group (HBD = 1). Additionally, the hydrogen bond acceptor count is reduced to 1 (cyclohexanone carbonyl) compared to 3 (carbonyl, phenol, and methoxy groups) in cannabispirone [1][2]. This reduction minimizes undesired H-bond interactions and improves predicted passive membrane permeability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Contrast with Cannabispirone

The topological polar surface area (TPSA) of the target compound is 17.1 Ų, significantly lower than the 46.5 Ų computed for cannabispirone [1][2]. According to established drug-likeness criteria, a TPSA below 60 Ų is associated with good intestinal absorption, while values below 20 Ų predict excellent blood-brain barrier penetration.

Drug Design ADME Physicochemical Profiling

Molecular Complexity and Synthetic Tractability Advantage Over Halogenated Analogs

The molecular complexity score (a measure of structural intricacy) for the target compound is 259, lower than that of the 5'-bromo analog (estimated complexity >300 based on the presence of bromine) [1]. The absence of halogen substituents eliminates potential metabolic liabilities such as CYP450-mediated oxidative dehalogenation and allows for late-stage functionalization.

Synthetic Chemistry Scaffold Diversification Medicinal Chemistry

Rotatable Bond Deficiency and Conformational Restraint Relative to Cannabispirone

The target compound possesses zero rotatable bonds, compared to one rotatable bond (methoxy group) in cannabispirone [1][2]. This complete lack of rotatable bonds enforces near-complete conformational rigidity, which may result in lower entropic penalty upon target binding and potentially higher target selectivity.

Ligand Design Conformational Analysis Drug Discovery

Computed LogP Distinction from Substituted Spiroindanes

The predicted XLogP3-AA value for the target compound is 2.7, compared to 2.3 for cannabispirone [1][2]. Despite the absence of polar hydroxyl and methoxy groups, the target compound maintains a slightly higher LogP, reflecting a subtle balance of lipophilicity without the introduction of H-bond donors that could limit membrane transit.

Lipophilicity Drug Design ADME

Synthetic Utility as a Common Intermediate for Spiroindane Diversification

The target compound represents the core spiro[indane-cyclohexanone] framework that serves as a common intermediate for the synthesis of various spiroindane natural products and analogs [1]. Its unsubstituted nature allows for regioselective functionalization—including electrophilic aromatic substitution, halogenation, and directed C–H activation—that is precluded or more challenging in pre-functionalized analogs like the 5'-bromo derivative.

Organic Synthesis Building Block Methodology

Optimal Research Applications for 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one (CAS 185526-59-4)


CNS Drug Discovery Fragment Library Design

With a TPSA of 17.1 Ų and zero HBDs [1], this compound is optimally suited as a fragment-sized scaffold for CNS-targeted lead generation programs. Its low polar surface area predicts excellent blood-brain barrier penetration, while its rigid spirocyclic architecture provides a conformationally constrained core for fragment growing and linking strategies.

Diversification Point for Parallel Medicinal Chemistry

As an unsubstituted spiroindane core, the compound allows for late-stage diversification via electrophilic halogenation, Friedel-Crafts acylation, or directed C–H activation [2]. This avoids the need to procure multiple pre-functionalized analogs, reducing supply chain complexity and enabling efficient structure-activity relationship (SAR) exploration.

Synthetic Methodology Development for Spirocyclic Scaffolds

The compound serves as a benchmark substrate for developing new spiroannulation methodologies, including palladium-catalyzed dearomatization [3]. Its unadorned structure allows for clear product characterization without interference from substituent effects.

Physicochemical Tool Compound for ADME Model Validation

The distinct LogP (2.7) and TPSA (17.1 Ų) values [1] position this compound as a useful tool for calibrating in silico ADME prediction models, particularly for assessing the permeability impact of halogens or hydroxyl groups by comparison with the 5'-bromo analog and cannabispirone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.